molecular formula C9H11F3N4O3S B10896966 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10896966
M. Wt: 312.27 g/mol
InChI Key: BBCHKFNKQJILLP-UHFFFAOYSA-N
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Description

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its sulfonyl group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. One common approach is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which are more efficient and environmentally friendly. These methods often use metal-free catalysts and are designed to be highly selective and atom-economical .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-ol: Similar in structure but lacks the sulfonyl and trifluoromethyl groups.

    1-methyl-1H-pyrazol-4-yl sulfone: Contains the sulfonyl group but not the trifluoromethyl group.

    5-trifluoromethyl-1H-pyrazole: Contains the trifluoromethyl group but lacks the sulfonyl group.

Uniqueness

The combination of the sulfonyl and trifluoromethyl groups in 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11F3N4O3S

Molecular Weight

312.27 g/mol

IUPAC Name

5-methyl-2-(1-methylpyrazol-4-yl)sulfonyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C9H11F3N4O3S/c1-6-3-8(17,9(10,11)12)16(14-6)20(18,19)7-4-13-15(2)5-7/h4-5,17H,3H2,1-2H3

InChI Key

BBCHKFNKQJILLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)S(=O)(=O)C2=CN(N=C2)C

Origin of Product

United States

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